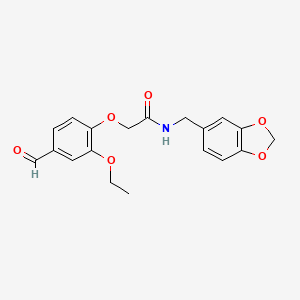

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-2-23-17-8-14(10-21)4-6-15(17)24-11-19(22)20-9-13-3-5-16-18(7-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIMGTXSMYNJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and an appropriate catalyst.

Formylation: The formyl group is added through a formylation reaction, often using formic acid or a formylating agent like Vilsmeier-Haack reagent.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring or the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its complex molecular structure, which includes a benzodioxole moiety that is known for its pharmacological properties. Its molecular formula is C_{19}H_{21}N_{3}O_{5}, and it has a molecular weight of approximately 357.39 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that the presence of the benzodioxole ring enhances the antimicrobial efficacy of the compound.

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| E. coli | Inhibition | 32 µg/mL | |

| S. aureus | Significant inhibition | 16 µg/mL | |

| C. albicans | Moderate inhibition | 64 µg/mL |

Neuroprotective Effects

Preliminary investigations have suggested that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Case Study: Neuroprotection in Animal Models

In a study involving rodents, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, indicating potential for therapeutic use in neurodegenerative conditions.

Anti-inflammatory Properties

The compound has been assessed for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and formylphenoxy group are likely involved in binding interactions, while the acetamide group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Key Differences

Target Compound

- Molecular Formula: C₁₉H₁₉NO₆

- Key Features: N-Substituent: 1,3-Benzodioxol-5-ylmethyl. Phenoxy Substituents: 2-Ethoxy, 4-formyl.

Comparison with Compounds

describes analogs with a benzodioxolylmethyl group but replaces the phenoxy-acetamide moiety with sulfur-containing heterocycles (e.g., triazole, oxadiazole). For example:

- Compound 1: 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide. Molecular Formula: C₂₀H₁₉N₅O₃S. Melting Point: 148°C .

Comparison with Compounds

includes fluorophenoxy-acetamides such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30):

Comparison with Compounds

lists 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide:

- Molecular Formula: C₁₈H₁₉NO₄.

- Key Difference: The 2-methylphenyl group (vs.

Physicochemical Properties

*Purity inferred from structurally similar compounds in .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, a compound derived from benzodioxole, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and antimicrobial capabilities, supported by various studies and research findings.

Structure

The molecular formula of this compound is with a molecular weight of approximately 512.52 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 512.52 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines:

- Hep3B Cell Line : Compounds derived from benzodioxole have been tested for their ability to inhibit cell proliferation. A study reported that specific derivatives reduced α-fetoprotein secretion significantly compared to untreated cells, indicating potential anticancer activity .

- Cell Cycle Arrest : Compound 2a (a derivative) induced G2-M phase arrest in Hep3B cells, demonstrating its effectiveness comparable to the chemotherapeutic agent doxorubicin .

Antioxidant Activity

The antioxidant potential of benzodioxole derivatives has also been evaluated through various assays:

- DPPH Assay : The synthesized compounds were tested for their ability to scavenge free radicals using the DPPH method. Results indicated that certain derivatives exhibited strong antioxidant activity with IC50 values significantly lower than standard antioxidants like Trolox .

Antimicrobial Activity

Emerging research has highlighted the antimicrobial properties of benzodioxole derivatives:

- Microbial Inhibition : A study found that certain benzodioxole compounds exhibited antimicrobial activity against pathogens such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Case Study 1: Anticancer Efficacy

In a comparative study involving several benzodioxole derivatives, compound 2a demonstrated a notable reduction in cell viability across multiple cancer cell lines. The study employed an MTS assay to quantify cell proliferation and revealed that compound 2a had an IC50 value significantly lower than many tested compounds, indicating strong cytotoxicity .

Case Study 2: Antioxidant Evaluation

A comprehensive evaluation of the antioxidant properties of various benzodioxole derivatives was conducted using both DPPH and ABTS assays. The results showed that several compounds had IC50 values comparable to established antioxidants, suggesting their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.